molecular formula C5H3IN2S B6156472 7-iodoimidazo[4,3-b][1,3]thiazole CAS No. 208722-53-6

7-iodoimidazo[4,3-b][1,3]thiazole

Cat. No.: B6156472
CAS No.: 208722-53-6
M. Wt: 250.1
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Description

7-iodoimidazo[4,3-b][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. It is characterized by the presence of an iodine atom at the 7th position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodoimidazo[4,3-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with phenacyl bromides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

7-iodoimidazo[4,3-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-iodoimidazo[4,3-b][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-iodoimidazo[4,3-b][1,3]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The iodine atom can enhance the compound’s binding affinity to its target, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,3-b][1,3]thiazole: Lacks the iodine atom, which may result in different reactivity and biological activity.

    7-bromoimidazo[4,3-b][1,3]thiazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    7-chloroimidazo[4,3-b][1,3]thiazole:

Uniqueness

7-iodoimidazo[4,3-b][1,3]thiazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets and improve its efficacy in medicinal applications .

Properties

CAS No.

208722-53-6

Molecular Formula

C5H3IN2S

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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